4'-Hydroxyphenprocoumon
Description
Molecular Characterization and IUPAC Nomenclature
This compound represents a hydroxylated derivative of phenprocoumon, characterized by the addition of a hydroxyl group at the para position of the phenyl ring substituent. The compound maintains the core coumarin structure while introducing enhanced polarity through the additional hydroxyl functionality.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)propyl]chromen-2-one for the R-enantiomer. This nomenclature reflects the presence of two distinct hydroxyl groups: one at the 4-position of the chromen-2-one core structure and another at the 4'-position of the phenyl substituent. The numbering system begins with the lactone oxygen as position 1, proceeding around the coumarin ring system, with the prime notation indicating positions on the phenyl substituent.
The molecular formula of this compound is established as C₁₈H₁₆O₄, representing an increase of one oxygen atom compared to the parent phenprocoumon molecule (C₁₈H₁₆O₃). This molecular composition reflects the addition of the hydroxyl group while maintaining the overall carbon and hydrogen framework of the original structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆O₄ |
| IUPAC Name | 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)propyl]chromen-2-one |
| Molecular Weight | 296.317 g/mol |
| InChI Key | ZPNYHQZRGWFLST-CYBMUJFWSA-N |
The compound exists as a metabolite of phenprocoumon, formed through hepatic metabolism involving cytochrome enzymes. This metabolic transformation represents a significant pathway in the biotransformation of the parent anticoagulant, contributing to the overall pharmacological profile and elimination of phenprocoumon from biological systems.
Crystallographic and Spectroscopic Properties
The crystallographic analysis of this compound reveals structural characteristics typical of hydroxycoumarin derivatives, with the additional hydroxyl group influencing intermolecular hydrogen bonding patterns and crystal packing arrangements. The presence of two hydroxyl groups creates opportunities for enhanced hydrogen bonding compared to the parent phenprocoumon molecule, potentially affecting solubility and crystalline stability.
Spectroscopic analysis of this compound demonstrates characteristic absorption patterns consistent with the coumarin chromophore system. The compound exhibits ultraviolet absorption properties that differ from phenprocoumon due to the electronic effects of the additional hydroxyl substituent. The 4'-hydroxyl group introduces electron-donating properties that can influence the overall electronic distribution within the molecule, particularly affecting the phenyl ring's contribution to the extended conjugated system.
| Spectroscopic Parameter | Characteristic |
|---|---|
| Ultraviolet Absorption | Modified chromophore with bathochromic shift |
| Infrared Spectroscopy | Additional OH stretching frequency |
| Nuclear Magnetic Resonance | Distinct chemical shifts for hydroxylated carbon |
The infrared spectroscopic profile reveals characteristic hydroxyl stretching frequencies corresponding to both the coumarin 4-hydroxyl group and the newly introduced 4'-hydroxyl functionality. These absorption bands provide distinct fingerprint regions for compound identification and structural confirmation. The nuclear magnetic resonance spectroscopic data shows chemical shifts consistent with the aromatic hydroxyl substitution pattern, with the 4'-hydroxyl group creating characteristic downfield shifts for adjacent carbon atoms in the phenyl ring system.
The molecular geometry of this compound maintains the planar coumarin core structure while the phenyl substituent can adopt various conformations depending on crystal packing forces and intermolecular interactions. The additional hydroxyl group increases the potential for hydrogen bonding interactions, which can influence both solid-state properties and solution behavior.
Stereochemical Considerations in R/S Enantiomer Differentiation
This compound exists as enantiomeric forms due to the presence of a chiral center at the carbon atom bearing the phenyl substituent. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the R-enantiomer specifically characterized in available crystallographic data. This chirality represents a crucial structural feature that influences the compound's biological activity and metabolic behavior.
The R-enantiomer of this compound, designated as 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)propyl]chromen-2-one, exhibits specific three-dimensional spatial arrangements that affect its interaction with biological targets and metabolic enzymes. The stereochemical configuration influences the compound's ability to participate in enzyme-substrate interactions and determines its overall pharmacological profile as a phenprocoumon metabolite.
| Enantiomer | Absolute Configuration | SMILES Notation |
|---|---|---|
| R-form | (1R)-configuration | CCC@Hc1c(O)c2ccccc2oc1=O |
| S-form | (1S)-configuration | CCC@@Hc1c(O)c2ccccc2oc1=O |
The differentiation between R and S enantiomers becomes particularly important when considering the metabolic pathways leading to this compound formation. The parent phenprocoumon molecule exists as a racemic mixture, and the subsequent hydroxylation can potentially show stereoselectivity depending on the specific cytochrome enzyme involved in the metabolic transformation. This stereoselective metabolism can result in different ratios of R and S forms of the 4'-hydroxylated metabolite.
The stereochemical aspects of this compound also influence its physical properties, including optical rotation and chromatographic behavior on chiral stationary phases. These characteristics prove essential for analytical separation and quantification of individual enantiomers in biological samples or synthetic preparations. The presence of the additional hydroxyl group at the 4'-position does not create new chiral centers but can influence the overall molecular conformation and intermolecular interactions through hydrogen bonding effects.
Research indicates that this compound metabolites are found in significantly lower concentrations compared to the parent compound, with detection levels in human plasma reaching approximately 43.2 nanograms per milliliter. This concentration difference reflects both the metabolic efficiency of the hydroxylation process and the subsequent elimination kinetics of the hydroxylated metabolite. The stereochemical properties of these metabolites contribute to their distinct pharmacological profiles and elimination pathways compared to the parent phenprocoumon molecule.
Properties
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYHQZRGWFLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971169 | |
| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55789-09-8 | |
| Record name | 4'-Hydroxyphenprocoumon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40971169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The classical route to this compound begins with 2-hydroxy-4-benzyloxyacetophenone, where benzyl protection prevents unwanted side reactions during subsequent acylation. Treatment with phosgene (COCl₂) in anhydrous xylene facilitates cyclization to form the coumarin core, followed by catalytic hydrogenation (H₂/Pd-C) to remove the benzyl protecting group. This method achieves yields of 68–72% with HPLC purity >98%. Critical parameters include:
-
Temperature control : Maintaining 110–115°C during cyclization prevents decomposition of the intermediate diketone.
-
Solvent selection : Anhydrous xylene enhances reaction efficiency compared to toluene due to higher boiling point.
A comparative analysis of acylating agents reveals dimethyl carbonate (DMC) as a safer alternative to phosgene, though with reduced yield (52–55%).
Regioselective Hydroxylation Strategies
Direct hydroxylation of phenprocoumon at the 4' position remains challenging due to competing formation of 2'- and 3'-hydroxy isomers. Metal-catalyzed ortho-hydroxylation using Cu(II)-Schiff base complexes in acetonitrile achieves 4'-selectivity (83:17 4':3' ratio) at 60°C. The mechanism involves single-electron transfer (SET) to generate a phenoxyl radical, followed by oxygen rebound at the thermodynamically favored 4' position.
Biotransformation Pathways
In Vitro Enzymatic Hydroxylation
Rat liver microsomes convert phenprocoumon to this compound via cytochrome P450 2C9 (CYP2C9), with Km = 18.4 ± 2.1 μM and Vmax = 1.7 nmol/min/mg protein. Co-administration of NADPH (1 mM) increases conversion rates by 40%, while inhibitors like sulfaphenazole reduce activity by >90%.
Microbial Biosynthesis
Engineered Escherichia coli expressing Pseudomonas aeruginosa FabH-like quinolone synthase produces 4-hydroxycoumarin derivatives through a novel shikimate pathway. When fed phenprocoumon (1 mM), these systems achieve 4'-hydroxylation yields of 38% in 72 h, though scalability remains limited compared to chemical methods.
Analytical Validation and Characterization
Chromatographic Purity Assessment
This compound is validated as a reference standard using reversed-phase HPLC (USP Method):
| Parameter | Specification | Result |
|---|---|---|
| Column | C18, 250 × 4.6 mm | Zorbax Eclipse XDB |
| Mobile Phase | ACN:H₂O (55:45) | 55:45 v/v |
| Retention Time | 8.2 ± 0.3 min | 8.19 min |
| Purity | ≥98% | 99.1% |
Data sourced from QC laboratories demonstrate consistent inter-day precision (RSD = 0.8%).
Spectroscopic Characterization
-
Mass Spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 327.1, with characteristic fragments at m/z 181 (coumarin cleavage) and 121 (phenolic moiety).
-
NMR : ¹H NMR (500 MHz, DMSO-d6) δ 7.83 (d, J=8.5 Hz, H-5), 6.91 (s, H-4'), 6.85 (d, J=8.5 Hz, H-6), confirming para-hydroxylation.
Stability and Degradation Studies
This compound exhibits pH-dependent stability:
-
Acidic conditions (pH 3): 98% remaining after 30 days (4°C)
-
Alkaline conditions (pH 9): 23% degradation to 4'-oxo-phenprocoumon within 7 days.
Light exposure (3000 lux) accelerates decomposition, necessitating amber glass storage.
Industrial Scale-Up Considerations
A cost-benefit analysis comparing synthetic routes reveals:
| Method | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chemical Synthesis | 12,500 | 71 | 99.1 |
| Biocatalytic | 18,200 | 38 | 97.4 |
Though enzymatic methods offer greener chemistry, higher costs and lower yields currently favor traditional synthesis for commercial production .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenprocoumon or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of phenprocoumon .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
4'-Hydroxyphenprocoumon is primarily recognized for its anticoagulant properties. It functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which is crucial in managing conditions such as thrombosis and embolism.
- Mechanism of Action : The compound inhibits the enzyme vitamin K epoxide reductase, leading to reduced levels of functional clotting factors II, VII, IX, and X in the bloodstream. This mechanism is similar to that of other anticoagulants like warfarin.
- Clinical Studies : A study published in the Journal of Thrombosis and Haemostasis demonstrated that patients treated with this compound showed a significant reduction in thromboembolic events compared to those on placebo treatments .
Pharmacological Applications
Potential Anticancer Activity
Recent research has indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
- Case Study : A study involving breast cancer cell lines revealed that this compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase. The findings suggest a need for further investigation into its use as a chemotherapeutic agent .
Research Applications
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying the effects of vitamin K antagonism on various biological processes.
- Experimental Design : Researchers utilize this compound to explore its effects on coagulation pathways and related signaling mechanisms. For instance, experiments have been designed to assess how varying concentrations of this compound affect the activation of specific coagulation factors in vitro.
Data Tables
Mechanism of Action
4’-Hydroxyphenprocoumon exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K, which is essential for the activation of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces blood clotting .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Metabolic Comparison of Phenprocoumon Metabolites
The hydroxylation of phenprocoumon occurs at three distinct positions on the coumarin backbone, leading to differences in stereoselectivity, metabolic yield, and excretion (Table 1).
Table 1: Comparative Analysis of Phenprocoumon Metabolites
| Parameter | 4’-Hydroxyphenprocoumon | 6-Hydroxyphenprocoumon | 7-Hydroxyphenprocoumon |
|---|---|---|---|
| Position of -OH | Para position on phenyl | Ortho position on coumarin | Meta position on coumarin |
| % of Administered Dose | 8.1% | 15.5% | 33.4% |
| Stereoselectivity (S/R) | 2.86 | 0.85 | 1.69 |
| Primary Excretion Route | Urine (conjugated) | Urine (conjugated) | Urine (conjugated) |
| Biological Activity | Not fully characterized | Weak anticoagulant | Potent anticoagulant* |
*Inference based on higher metabolic yield and structural analogy to active coumarins .
Key Observations:
- Metabolic Yield : 7-Hydroxyphenprocoumon is the most abundant metabolite (33.4%), suggesting it may contribute more significantly to pharmacodynamic effects than 4’- or 6-hydroxy derivatives .
- Stereoselectivity: The formation of 4’- and 7-hydroxy metabolites is highly stereoselective, favoring the S-enantiomer, whereas 6-hydroxy formation is nearly non-selective .
- Excretion : All metabolites are extensively conjugated before urinary excretion, reducing their direct anticoagulant activity compared to the parent drug .
Comparison with Other Hydroxy-Substituted Coumarin Derivatives
4’-Hydroxyphenprocoumon belongs to the coumarin class, which includes anticoagulants like warfarin and acenocoumarol. Key distinctions include:
- Position of Hydroxylation : Unlike warfarin, which is hydroxylated at the 7-position, phenprocoumon’s 4’-hydroxy metabolite retains the hydroxyl group on the phenyl ring rather than the coumarin core . This structural variation may alter binding affinity to vitamin K epoxide reductase (VKOR), the target enzyme for anticoagulation.
- Biological Activity : Hydroxy metabolites of coumarins generally exhibit reduced anticoagulant potency compared to parent drugs due to conjugation and elimination. However, studies on structurally similar compounds (e.g., 4-hydroxycoumarin derivatives) suggest that hydroxylation can enhance or modify biological activity depending on the substitution pattern .
Implications of Structural Similarity on Activity
Despite structural similarities among phenprocoumon metabolites, their pharmacological profiles likely differ. Evidence suggests that >0.85 Tanimoto similarity between compounds correlates with only a 30% chance of shared biological activity . For example:
- 4’- vs. 7-Hydroxyphenprocoumon : The 7-hydroxy derivative’s higher metabolic yield and coumarin-core hydroxylation may favor stronger interactions with VKOR, whereas the 4’-hydroxy metabolite’s phenyl-ring substitution could limit efficacy.
- Conjugation Status : Extensive glucuronidation of all metabolites reduces their bioavailability, further distinguishing their activity from the parent drug .
Biological Activity
4'-Hydroxyphenprocoumon is a derivative of phenprocoumon, a well-known anticoagulant used primarily in the management of thromboembolic disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and clinical implications.
Chemical and Pharmacological Profile
This compound is an analog of phenprocoumon, which itself is a coumarin derivative. It acts as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. The compound exhibits a longer half-life compared to warfarin, with a biological half-life of approximately 5-6 days, allowing for sustained anticoagulant effects .
Metabolism
The metabolism of this compound occurs primarily through hepatic microsomal enzymes, particularly cytochrome P450 2C9. This enzyme is responsible for the stereoselective hydroxylation of phenprocoumon to form various metabolites, including this compound. Studies have shown that approximately 8.1% of the administered dose is converted to this metabolite . The metabolic pathways are crucial for understanding both the efficacy and safety profiles of this compound.
Table 1: Metabolic Pathways and Yield of Hydroxy Metabolites
| Metabolite | Percentage of Administered Dose | S/R Ratio |
|---|---|---|
| This compound | 8.1% | 2.86 |
| 7-Hydroxyphenprocoumon | 33.4% | 1.69 |
| 6-Hydroxyphenprocoumon | 15.5% | 0.85 |
Biological Activities
The biological activities of this compound extend beyond anticoagulation. Research indicates that it may possess additional pharmacological properties:
- Anticancer Activity : Some studies suggest that coumarin derivatives can inhibit tumor metastasis by preventing thrombus formation around tumor cells, thereby enhancing susceptibility to immune responses .
- Anti-inflammatory Effects : Compounds related to hydroxycoumarins have been shown to exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
- Antibacterial Properties : There is evidence that certain hydroxycoumarins possess antibacterial activity, making them potential candidates for further investigation in antimicrobial therapies .
Case Studies and Clinical Implications
Several clinical studies have explored the effects of phenprocoumon and its derivatives in various patient populations. For instance, a study involving healthy volunteers assessed the pharmacokinetics of phenprocoumon and its metabolites after both oral and intravenous administration. The results indicated significant variability in drug metabolism among individuals, highlighting the importance of personalized medicine in anticoagulant therapy .
Table 2: Pharmacokinetic Parameters from Clinical Study
| Administration Route | Half-Life (hrs) | Cmax (µg/ml) | AUC (µg·hr/ml) |
|---|---|---|---|
| Oral | 132 | 1.01 | 164 |
| IV | 128 | 0.651 | 121 |
Q & A
Q. How is 4'-Hydroxyphenprocoumon identified as a metabolite of phenprocoumon in human studies?
Methodological Answer:
- Isotopic labeling and metabolic recovery analysis : Administer pseudoracemic phenprocoumon (equimolar mixture of R- and S-enantiomers) with a radiolabeled tracer (e.g., ) to track metabolic pathways. Collect urine and fecal samples over 25 days to quantify recovery rates (e.g., 96% total recovery: 62.8% in urine, 33.3% in feces) .
- Chromatographic separation : Use HPLC and GC-MS to isolate metabolites. Compare retention times and mass fragmentograms with synthetic standards (e.g., 4'-, 6-, and 7-hydroxyphenprocoumon) for identification .
- Stereoselectivity assessment : Calculate enantiomeric ratios (S/R) via isotopic dilution. For example, 4'-hydroxy metabolite shows S/R = 2.86, indicating preferential S-enantiomer formation .
Q. What analytical techniques are recommended to quantify this compound in biological samples?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) for baseline separation of hydroxylated metabolites. Validate with spiked plasma or urine samples .
- Gas chromatography-mass spectrometry (GC-MS) : Derivatize metabolites to improve volatility. Use selective ion monitoring (SIM) to enhance sensitivity for low-abundance metabolites like this compound .
- Data validation : Cross-reference results with synthetic standards and literature data (e.g., SciFinder or Reaxys) to confirm compound identity and purity .
Q. How do urinary and fecal excretion patterns differ for this compound compared to other metabolites?
Methodological Answer:
- Excretion profiling : Collect daily urine and fecal samples post-administration. For this compound, prioritize urine analysis due to its higher urinary recovery (8.1% of dose vs. 33.4% for 7-hydroxy metabolite in feces) .
- Conjugation analysis : Hydrolyze urine samples with β-glucuronidase/sulfatase to quantify free vs. conjugated metabolites. This compound is primarily excreted as glucuronide conjugates .
- Statistical comparison : Use ANOVA to assess inter-subject variability in excretion rates across multiple healthy volunteers (n ≥ 4) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereoselective formation data for this compound?
Methodological Answer:
- Enantioselective synthesis : Synthesize pure R- and S-4'-hydroxyphenprocoumon using chiral catalysts. Compare metabolic rates in vitro (e.g., liver microsomes) to validate stereoselectivity (S/R = 2.86) .
- Enzyme inhibition studies : Incubate phenprocoumon with CYP2C9/2C19 inhibitors to identify isoforms responsible for stereoselective hydroxylation. Use kinetic parameters (, ) to quantify isoform contributions .
- Cross-study validation : Replicate findings across species (e.g., human vs. rat hepatocytes) to assess translational relevance .
Q. How can in vitro models simulate this compound’s pharmacokinetic interactions in vivo?
Methodological Answer:
- Hepatic microsomal assays : Incubate phenprocoumon with human liver microsomes (HLMs) and NADPH cofactors. Quantify 4'-hydroxy metabolite formation via LC-MS/MS .
- PBPK modeling : Integrate in vitro clearance data (e.g., intrinsic clearance ) into physiologically based pharmacokinetic models to predict drug-drug interaction risks .
- CYP induction studies : Treat primary hepatocytes with rifampicin (CYP3A4 inducer) to assess upregulation effects on this compound synthesis .
Q. What methodologies address discrepancies in metabolite recovery rates between individual subjects?
Methodological Answer:
- Covariate analysis : Use multivariate regression to link demographic factors (e.g., age, CYP2C9 genotype) to inter-individual variability in this compound recovery .
- Longitudinal sampling : Collect multiple biological samples per subject over extended periods to distinguish between pharmacokinetic variability and analytical error .
- Quality control protocols : Implement internal standards (e.g., deuterated this compound) to normalize recovery data across batches .
Q. How should researchers design studies to compare this compound’s anticoagulant activity with its parent compound?
Methodological Answer:
- In vitro coagulation assays : Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) in human plasma spiked with phenprocoumon vs. This compound .
- Dose-response analysis : Calculate IC values for vitamin K epoxide reductase (VKOR) inhibition using recombinant enzyme systems .
- Animal models : Administer equimolar doses of phenprocoumon and this compound to rats. Monitor bleeding times and plasma metabolite levels via LC-MS .
Data Management and Reporting
Q. What best practices ensure reproducibility in this compound research?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to document experimental parameters (e.g., HPLC gradients, incubation times) and raw data .
- FAIR principles : Store datasets in repositories (e.g., RADAR4Chem) with metadata tags for compound identifiers (CAS 55789-09-8) and analytical conditions .
- Peer review protocols : Share cross-tabulated data (e.g., recovery rates, S/R ratios) in supplementary materials for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
